molecular formula C17H14ClN3O4 B15008232 [5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3-nitrophenyl)methanone

[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](3-nitrophenyl)methanone

Cat. No.: B15008232
M. Wt: 359.8 g/mol
InChI Key: VJCFYPAWKWKTEM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-Methyl-1-(3-Nitrobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-Ol is a complex organic compound with a unique structure that includes a chlorophenyl group, a nitrobenzoyl group, and a dihydropyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-Methyl-1-(3-Nitrobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-Ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization with 3-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-Methyl-1-(3-Nitrobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-Ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

5-(4-Chlorophenyl)-3-Methyl-1-(3-Nitrobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-Ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-Methyl-1-(3-Nitrobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-Ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial RNA polymerase, thereby preventing bacterial transcription and growth . Additionally, its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-Chlorophenyl)-3-Methyl-1-(3-Nitrobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-Ol stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C17H14ClN3O4/c1-11-10-17(23,13-5-7-14(18)8-6-13)20(19-11)16(22)12-3-2-4-15(9-12)21(24)25/h2-9,23H,10H2,1H3

InChI Key

VJCFYPAWKWKTEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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